
HAP-1 Cell Cryopreservation and Thawing: A
Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HAP-1

Cat. No.: B12388784 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with best practices for freezing and thawing HAP-1 cells. It includes

troubleshooting guides and frequently asked questions to address specific issues that may be

encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What is the recommended freezing medium for HAP-1 cells?

A1: The recommended freezing medium for HAP-1 cells is Iscove's Modified Dulbecco's

Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 10% Dimethyl

Sulfoxide (DMSO).[1][2] For researchers preparing multiple samples, a two-part media system

can be used for flexibility.[1][2]

Q2: What is the optimal freezing rate for HAP-1 cells?

A2: A slow, controlled cooling rate of approximately -1°C per minute is optimal for freezing

HAP-1 cells.[3] This can be achieved using a controlled-rate freezer or a freezing container

(e.g., Mr. Frosty) placed in a -80°C freezer.[1][3]

Q3: How should I thaw my frozen HAP-1 cells?

A3: Rapid thawing is crucial for high cell viability.[1][2][4] Warm the cryovial quickly in a 37°C

water bath until only a small ice crystal remains.[1][2][4][5]
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Q4: Is it necessary to remove the cryoprotectant (DMSO) after thawing?

A4: While not always mandatory, it is highly recommended to remove the DMSO-containing

medium after thawing to avoid potential toxicity to the cells.[1][2][6] This is typically done by

centrifuging the cell suspension and resuspending the cell pellet in fresh, pre-warmed culture

medium.[1][2]

Q5: Why is it important to use HAP-1 cells at a low passage number?

A5: HAP-1 cells have a tendency to spontaneously become diploid over time in culture,

typically around passage 20. Using cells at a lower passage number helps to maintain their

near-haploid state, which is crucial for genetic screening and gene editing applications.[2]
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Issue Possible Cause(s) Recommended Solution(s)

Low cell viability after thawing

- Improper freezing rate (too

fast or too slow).- Suboptimal

freezing medium.- Cells were

not in the logarithmic growth

phase before freezing.-

Improper thawing technique

(too slow).- Extended exposure

to DMSO at room

temperature.- Improper long-

term storage temperature.

- Ensure a controlled freezing

rate of -1°C/minute.[3]- Use

the recommended freezing

medium with 10% DMSO.[1]-

Freeze cells when they are

healthy and in the log phase of

growth.[5]- Thaw vials quickly

in a 37°C water bath.[1][2][4]-

Dilute and remove the freezing

medium promptly after

thawing.[1][2]- Store cells in

liquid nitrogen (-196°C) for

long-term storage.[1][2][3]

Cells fail to attach after

thawing

- Over-trypsinization during

harvesting for freezing.- Low

viability of the thawed cells.-

The cell line has a naturally

less adherent phenotype.

- Use the minimum necessary

concentration and incubation

time for trypsin.[2]- Check cell

viability using a trypan blue

exclusion assay.- Some HAP-1

knockout lines may be less

adherent; allow more time for

attachment and consider using

coated flasks.[2]

Slow cell growth after thawing

- Low seeding density.- Stress

from the freeze-thaw process.-

The specific HAP-1 knockout

clone has a slower growth rate.

- Plate thawed cells at a higher

density to encourage recovery.

[4]- Change the medium 24

hours after thawing to remove

residual DMSO and cell debris.

[1][2]- Be aware that different

knockout clones can have

varying growth rates.[1][2]

Change in cell morphology - Spontaneous diploidization of

the cell culture.- Phenotypic

changes due to the specific

gene knockout.

- Monitor the ploidy of your

HAP-1 cell culture, especially

at higher passages.- Be aware

that knockout cell lines may
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exhibit different morphologies

compared to the wild-type

parental line.[2]

Contamination in the culture

after thawing

- Contamination of the cell

stock before freezing.-

Improper aseptic technique

during thawing.

- Always test cell lines for

mycoplasma and other

contaminants before freezing.-

Use strict aseptic techniques

when handling cryovials and

cell cultures.[3]

Experimental Protocols
Protocol 1: Freezing HAP-1 Cells
Materials:

HAP-1 cells in logarithmic growth phase

Iscove's Modified Dulbecco's Medium (IMDM)

Fetal Bovine Serum (FBS)

Dimethyl Sulfoxide (DMSO)

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Sterile cryovials

Centrifuge

Controlled-rate freezing container (e.g., Mr. Frosty) or a controlled-rate freezer

-80°C freezer

Liquid nitrogen storage tank
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Methodology:

Culture HAP-1 cells until they reach 70-80% confluency.

Aspirate the culture medium and wash the cells once with PBS.

Add Trypsin-EDTA and incubate at 37°C until the cells detach.

Neutralize the trypsin with complete culture medium (IMDM + 10% FBS).

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[1][2]

Aspirate the supernatant and resuspend the cell pellet in cold freezing medium (IMDM +

20% FBS + 10% DMSO) at a concentration of 1-2 x 10^6 cells/mL.

Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

Place the cryovials into a controlled-rate freezing container and transfer to a -80°C freezer

overnight. This will achieve a cooling rate of approximately -1°C/minute.[3]

The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage.[1][2]

Protocol 2: Thawing HAP-1 Cells
Materials:

Cryovial of frozen HAP-1 cells

Complete culture medium (IMDM + 10% FBS), pre-warmed to 37°C

37°C water bath

Sterile centrifuge tube (15 mL)

Centrifuge

Culture flask or dish

Methodology:
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Prepare a 15 mL centrifuge tube with 9 mL of pre-warmed complete culture medium.

Remove the cryovial from liquid nitrogen storage.

Immediately place the lower half of the vial in a 37°C water bath.

Gently agitate the vial until only a small ice crystal is left. This should take no longer than 1-2

minutes.[2]

Wipe the outside of the vial with 70% ethanol.

In a sterile cell culture hood, open the vial and gently transfer the cell suspension into the

prepared centrifuge tube with pre-warmed medium.

Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the

DMSO-containing supernatant.[1][2]

Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of

fresh, pre-warmed complete culture medium.

Transfer the cell suspension to a culture flask or dish.

Incubate at 37°C in a humidified incubator with 5% CO2.

Change the culture medium after 24 hours to remove any remaining dead cells and residual

cryoprotectant.[1][2]
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HAP-1 Cell Freezing Workflow

Cell Preparation

Cryopreservation

Culture HAP-1 cells to 70-80% confluency

Harvest cells with Trypsin-EDTA

Wash and centrifuge cells

Resuspend cell pellet in cold freezing medium

Aliquot into cryovials

Slow cool (-1°C/min) to -80°C

Transfer to liquid nitrogen

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps for the cryopreservation of HAP-1 cells.
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HAP-1 Cell Thawing Workflow

Thawing Process

Cell Recovery

Retrieve cryovial from liquid nitrogen

Rapidly warm in 37°C water bath

Transfer to pre-warmed medium

Centrifuge to remove cryoprotectant

Resuspend in fresh medium

Plate cells in culture vessel

Incubate and change medium after 24h

Click to download full resolution via product page
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Caption: A flowchart outlining the recommended procedure for thawing cryopreserved HAP-1
cells.

Cellular Stress Pathways in Cryopreservation

Initial Stressors

Cellular Response

Cryopreservation & Thawing

Cold ShockOsmotic Stress Oxidative Stress

Membrane Damage Protein Denaturation DNA Damage

Apoptosis

Decreased Cell Viability
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Caption: A diagram illustrating the major cellular stress pathways activated during

cryopreservation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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